molecular formula C6H3Cl2F2N B6350330 2,6-Dichloro-3,5-difluoroaniline CAS No. 700-15-2

2,6-Dichloro-3,5-difluoroaniline

Cat. No. B6350330
CAS RN: 700-15-2
M. Wt: 197.99 g/mol
InChI Key: YNQPOOIXRNUPND-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluoroaniline is a compound with a molecular weight of 198.0 g/mol . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 2,6-Dichloro-3,5-difluoroaniline involves several steps . The process starts with the reaction of 2,4,5-trichloronitrobenzene with an alkali metal fluoride. The resulting 5-chloro-2,4-difluoronitrobenzene is then subjected to denitrating chlorination with anhydrous chlorine gas. This gives 1,3-dichloro-4,6-difluorobenzene, which is then nitrated in oleum using mixed acid (sulphuric acid/nitric acid) to give 2,6-dichloro-3,5-difluoronitrobenzene. Finally, this compound is reduced with hydrogen in the presence of palladium as a catalyst and in the presence of an inorganic or organic base .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3,5-difluoroaniline is C6H3Cl2F2N . The exact mass is 196.961061 g/mol . The structure can be viewed using various tools .


Chemical Reactions Analysis

2,6-Dichloro-3,5-difluoroaniline is involved in various chemical reactions. It has been used in the preparation of other compounds . The compound can be de-brominated and de-chlorinated .


Physical And Chemical Properties Analysis

2,6-Dichloro-3,5-difluoroaniline has several physical and chemical properties. It has a molecular weight of 198.0 g/mol and an exact mass of 196.961061 g/mol . It has been used in NMR spectroscopy .

Scientific Research Applications

C6H2Cl2F2N\text{C}_6\text{H}_2\text{Cl}_2\text{F}_2\text{N}C6​H2​Cl2​F2​N

, exhibits interesting properties that make it relevant in various fields. Here are six distinct applications:

Safety and Hazards

2,6-Dichloro-3,5-difluoroaniline is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The compound is useful as an intermediate for pharmaceuticals or agricultural chemicals . There are ongoing efforts to improve the synthesis process, particularly in terms of safety and efficiency .

properties

IUPAC Name

2,6-dichloro-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPOOIXRNUPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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